2-Hydroxynicotinonitrile

Overview

Description

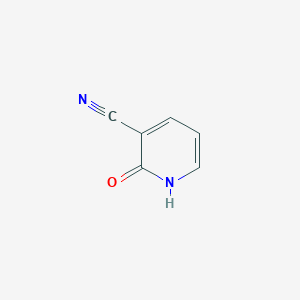

2-Hydroxynicotinonitrile is an organic compound with the molecular formula C6H4N2O. It is a derivative of nicotinonitrile, characterized by the presence of a hydroxyl group at the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

2-pyridone-containing heterocycles, a group to which this compound belongs, are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics .

Mode of Action

It’s known that 2-pyridone-containing heterocycles can form hydrogen bond structures related to the base pairing mechanisms found in rna and dna . This suggests that these compounds may interact with biological targets through hydrogen bonding, potentially influencing the function of these targets.

Biochemical Pathways

2-pyridone-containing heterocycles have been associated with a variety of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, α-glucosidase inhibitor, and cardiotonic activities . This suggests that these compounds may influence a variety of biochemical pathways.

Pharmacokinetics

2-pyridone-containing heterocycles are noted for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . These properties can significantly impact the bioavailability of these compounds.

Result of Action

Given the diverse biological activities associated with 2-pyridone-containing heterocycles , it can be inferred that the effects of 3-Cyano-2-hydroxypyridine’s action could be wide-ranging, potentially influencing a variety of cellular processes and molecular pathways.

Biochemical Analysis

Biochemical Properties

3-Cyano-2-hydroxypyridine can be used as eIF4A inhibitors

Cellular Effects

Some pyridine derivatives have been found to exhibit antitumor activity against liver carcinoma cell lines

Molecular Mechanism

It’s known that some pyridine derivatives have significant topoisomerase I and II inhibitory activity and cytotoxicity against many human cancer cell lines

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxynicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with sodium hydroxide in an aqueous medium. The reaction proceeds under mild conditions, typically at room temperature, yielding this compound as the primary product.

Another method involves the cyclization of 2-cyanopyridine derivatives in the presence of a base. This reaction can be carried out using various bases such as potassium carbonate or sodium methoxide, and the reaction conditions may vary depending on the specific starting materials used.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxynicotinonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-Hydroxynicotinonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: Research has explored its potential as an intermediate in the synthesis of antiviral and anticancer agents.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

2-Aminonicotinonitrile: Similar in structure but contains an amino group instead of a hydroxyl group.

2-Methoxynicotinonitrile: Contains a methoxy group instead of a hydroxyl group.

2-Chloronicotinonitrile: Contains a chlorine atom instead of a hydroxyl group.

Uniqueness: 2-Hydroxynicotinonitrile is unique due to its specific functional groups, which confer distinct reactivity and binding properties. The presence of both hydroxyl and nitrile groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Hydroxynicotinonitrile (2-HN) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications of 2-HN, drawing from various research studies.

Synthesis and Characterization

This compound can be synthesized through the reaction of chalcone derivatives with ethyl cyanoacetate under specific conditions. The synthesis involves intramolecular cyclization leading to the formation of imino-tetrahydropyridine intermediates, which subsequently tautomerize to yield 2-HN derivatives . Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure of synthesized compounds. For instance, IR spectra display characteristic absorptions indicating the presence of hydroxyl (O-H) and nitrile (C≡N) functional groups .

Anticancer Properties

This compound has demonstrated notable anticancer activity in vitro against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity of 2-HN derivatives was evaluated using IC50 values, which indicate the concentration required to inhibit cell viability by 50%. Notably, compounds derived from 2-HN exhibited IC50 values ranging from 22.96 µM to 29.54 µM , suggesting moderate inhibitory effects compared to standard chemotherapeutic agents like Doxorubicin .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HepG2 | 22.96 |

| 5b | MCF-7 | 29.54 |

| 4b | HepG2 | 28.60 |

| 4b | MCF-7 | 24.89 |

| Doxorubicin | HepG2 | 4.17-4.50 |

The structure-activity relationship analysis suggests that the presence of specific substituents on the benzene ring enhances anticancer activity. For example, methoxy and hydroxy groups were found to significantly improve efficacy against cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, 2-HN has shown potential as an antimicrobial agent. Research indicates that certain derivatives exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

Several studies have highlighted the effectiveness of 2-HN in different biological contexts:

- Anticancer Study : A study documented the synthesis of a series of coumarin-nicotinonitrile hybrids, where one derivative demonstrated significant cytotoxicity against HepG2 and MCF-7 cells with IC50 values comparable to established drugs .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of a hydrogel formulation containing silver nanoparticles enhanced with 2-HN derivatives, revealing a synergistic effect that improved antimicrobial efficacy in wound healing applications .

Properties

IUPAC Name |

2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMBFTYRJMAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942771 | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-27-9, 95907-03-2 | |

| Record name | 3-Cyano-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2-hydroxynicotinonitrile be synthesized from nicotinamide N-oxide?

A1: Research indicates that heating nicotinamide N-oxide in acetic anhydride at 135°C can lead to the formation of several products, including this compound, albeit in low yield (0.5%). The major product of this reaction is N-acetyl-2-hydroxynicotinamide (61%), with minor amounts of N,N-diacetyl-2-acetoxynicotinamide (0.8%) also observed. [] This suggests that while direct thermal decomposition of nicotinamide N-oxide can yield this compound, optimizing reaction conditions for higher selectivity may be crucial.

Q2: Can this compound be used as a building block for more complex molecules?

A2: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can react with ethyl cyanoacetate in the presence of glacial acetic acid and ammonium acetate to produce coumarinyl this compound derivatives. [] This example highlights the versatility of this compound in constructing diverse heterocyclic systems, particularly those relevant to medicinal chemistry.

Q3: Are there any reported instances of this compound derivatives exhibiting biological activity?

A3: While the provided research doesn't directly investigate the biological activity of this compound itself, it does describe the synthesis of coumarinyl-pyridine and coumarinyl-pyrimidine hybrids utilizing coumarin-chalcone hybrids as starting materials. [] These hybrids were subsequently evaluated for their anticancer activity against Hepatocellular Carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This suggests that incorporating this compound into larger molecular frameworks could lead to compounds with potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.